2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound that features a benzamide core with various substituents, including dichloro, methylphenyl, oxo, and trifluoromethyl groups
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzamide core, followed by the introduction of the dichloro and methylphenyl groups through electrophilic aromatic substitution reactions. The oxo and trifluoromethyl groups are then introduced using specific reagents under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives with different substituents. For example:
2,4-dichloro-N-(2-chloro-4-methylphenyl)benzamide: This compound has similar structural features but with a different substitution pattern.
2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide: This compound has a trifluoromethyl group in a different position, leading to different chemical properties.
2,4-dichloro-N-(2,4-dichloro-phenyl)-benzamide: This compound has additional chlorine atoms, affecting its reactivity and biological activity
These comparisons highlight the uniqueness of 2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C18H12Cl2F3N3O2 |
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Molecular Weight |
430.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-1H-imidazol-4-yl]benzamide |
InChI |
InChI=1S/C18H12Cl2F3N3O2/c1-9-2-4-10(5-3-9)14-24-16(28)17(25-14,18(21,22)23)26-15(27)12-7-6-11(19)8-13(12)20/h2-8H,1H3,(H,26,27)(H,24,25,28) |
InChI Key |
AFJSZVZVYQRNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(C(=O)N2)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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